1-Bromo-2-ethyl-3-methyl-D3-butane-3,4,4,4-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-methylpentane-d7 is a deuterated organic compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 3-(Bromomethyl)-2-methylpentane, where the hydrogen atoms have been replaced with deuterium. Deuterium is an isotope of hydrogen with one proton and one neutron, making it twice as heavy as regular hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methylpentane-d7 typically involves the bromination of 2-methylpentane-d7. The process begins with the deuteration of 2-methylpentane, which can be achieved through catalytic exchange reactions using deuterium gas. Once the deuterated 2-methylpentane is obtained, it undergoes a bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction proceeds via a free radical mechanism, resulting in the formation of 3-(Bromomethyl)-2-methylpentane-d7.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-2-methylpentane-d7 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and bromine, along with appropriate reaction vessels and safety measures to handle the chemicals. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methylpentane-d7 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base such as potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in non-polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: Products include alkenes.
Oxidation Reactions: Products include alcohols and ketones.
Scientific Research Applications
3-(Bromomethyl)-2-methylpentane-d7 has several scientific research applications:
Chemistry: Used as a deuterated reagent in various organic synthesis reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of deuterium.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methylpentane-d7 depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a beta-elimination to form an alkene, typically through an E2 mechanism. The presence of deuterium can affect the reaction rate and mechanism due to the kinetic isotope effect, where the heavier deuterium atoms lead to slower reaction rates compared to hydrogen.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2-methylpentane: The non-deuterated version of the compound.
3-(Chloromethyl)-2-methylpentane: A similar compound where the bromine atom is replaced with chlorine.
3-(Iodomethyl)-2-methylpentane: A similar compound where the bromine atom is replaced with iodine.
Uniqueness
3-(Bromomethyl)-2-methylpentane-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can be used as tracers in metabolic studies, and the compound’s reactivity can be studied to understand the kinetic isotope effect. Additionally, deuterated compounds often have improved stability and pharmacokinetic properties, making them valuable in drug development.
Properties
Molecular Formula |
C7H15Br |
---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane |
InChI |
InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D |
InChI Key |
KHNFYUURJZUZIA-VWGQSRBDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(CC)CBr)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(CBr)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.